molecular formula C11H14ClNO2 B13388542 4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

4-Phenylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13388542
M. Wt: 227.69 g/mol
InChI Key: LWFBRHSTNWMMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a phenyl group attached to the fourth carbon of the proline ring, and it is commonly used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE typically involves the Friedel-Crafts alkylation of benzene with a proline derivative. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3), resulting in the formation of the desired proline derivative . Another method involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE using ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale industrial production .

Industrial Production Methods

Industrial production of TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE often employs the aforementioned hydrogenation method due to its efficiency and safety. The use of ruthenium on carbon as a catalyst ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Ruthenium on carbon as a catalyst.

    Oxidation: Various oxidizing agents depending on the desired product.

    Substitution: Different nucleophiles and electrophiles for substitution reactions.

Major Products

    Hydrogenation: TRANS-4-CYCLOHEXYL-L-PROLINE.

    Oxidation and Substitution: Various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TRANS-4-PHENYL-L-PROLINE HYDROCHLORIDE is unique due to its phenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable as a chiral building block and in the synthesis of specific pharmaceuticals .

Properties

IUPAC Name

4-phenylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFBRHSTNWMMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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